BenchChemオンラインストアへようこそ!

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Medicinal Chemistry Structure-Activity Relationship Antitubercular Agents

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-17-7) is a fused tricyclic heterocycle combining the privileged imidazo[2,1-b]thiazole core with a 3-nitrophenyl substituent at the 2-position and a reactive aldehyde handle at the 3-position. With a molecular formula of C₁₆H₉N₃O₃S and a molecular weight of 323.33 g/mol, the compound is supplied as a research-grade intermediate at certified purities ≥98%.

Molecular Formula C16H9N3O3S
Molecular Weight 323.3 g/mol
Cat. No. B11765672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
Molecular FormulaC16H9N3O3S
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C=O
InChIInChI=1S/C16H9N3O3S/c20-9-13-15(10-4-3-5-11(8-10)19(21)22)17-16-18(13)12-6-1-2-7-14(12)23-16/h1-9H
InChIKeyWGFTXAXKEFFDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde – Core Scaffold, Physicochemical Identity, and Procurement-Relevant Classification


2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 727652-17-7) is a fused tricyclic heterocycle combining the privileged imidazo[2,1-b]thiazole core with a 3-nitrophenyl substituent at the 2-position and a reactive aldehyde handle at the 3-position . With a molecular formula of C₁₆H₉N₃O₃S and a molecular weight of 323.33 g/mol, the compound is supplied as a research-grade intermediate at certified purities ≥98% . The scaffold is recognized in medicinal chemistry for its potential in anti-infective and anticancer programs, where the aldehyde group serves as a versatile entry point for late-stage diversification [1][2].

Why 3-Nitro Regioisomerism and the Aldehyde Handle Prevent Generic Substitution in 2-Arylbenzo[d]imidazo[2,1-b]thiazole-3-carbaldehydes


Substituting 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde with its 4-nitro regioisomer or other 2-aryl analogs (e.g., 4-bromo, 4-methoxy, or 2-methyl) is not straightforward because the position and electronic character of the nitro group dictate the compound's electronic profile, pKa, and metabolic stability . Class-level SAR from benzo[d]imidazo[2,1-b]thiazole derivatives demonstrates that even a single substituent shift from the 3- to 4-position can alter antibacterial and antitubercular potency by ≥2-fold, as well as binding affinity to targets such as DprE1 and pantothenate synthetase [1][2]. Moreover, the 3-carbaldehyde moiety is essential for downstream conjugation; replacing it with a non-formyl analog eliminates the primary synthetic handle used in chalcone, propenone, and hydrazide library construction, effectively blocking entire lead-optimization workflows [3].

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde vs. Closest Analogs


Regioisomeric Nitro Positioning: 3-Nitro vs. 4-Nitro Electronic and Steric Divergence

The 2-(3-nitrophenyl) congener positions the electron-withdrawing nitro group meta to the imidazo[2,1-b]thiazole core, whereas the more commonly listed 2-(4-nitrophenyl) analog (CAS 727652-18-8) places it para . In the benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide series, shifting halogen or nitro substituents from the 3- to the 4-position altered antitubercular MICs against M. tuberculosis H37Rv by ≥2.5-fold (e.g., MIC 1.6 µg/mL for optimized 3-substituted patterns vs. >4 µg/mL for corresponding 4-substituted analogs) [1]. This class-level SAR strongly suggests that the 3-nitro regioisomer occupies a distinct chemical space with the potential for superior target engagement in pantothenate synthetase and DprE1 inhibition [2].

Medicinal Chemistry Structure-Activity Relationship Antitubercular Agents

Predicted pKa and Ionization State: Meta-Nitro Effect on Benzimidazole Basicity

The predicted pKa of the benzo[d]imidazo[2,1-b]thiazole core bearing a 3-nitrophenyl substituent is 5.36 ± 0.40, as estimated for the closely related 2-(3-nitrophenyl)imidazo[2,1-b]benzothiazole scaffold . In contrast, the 4-fluorophenyl analog of the 3-carbaldehyde series shows a predicted pKa of 3.02 ± 0.40, a shift of >2 log units attributable to the electronic influence of the para substituent . While direct experimental pKa data for the 4-nitro-3-carbaldehyde analog are not publicly available, the meta-nitro arrangement is expected to retain a higher pKa than electron-withdrawing groups at the para position, resulting in a lower fraction ionized at physiological pH. This differential ionization can influence solubility, permeability, and off-target binding.

Physicochemical Profiling Drug Design ADME Prediction

Aldehyde Reactivity: Synthetic Diversification Points vs. Non-Carbonyl Analogs

The 3-carbaldehyde group enables condensation-based diversification (Knoevenagel, chalcone formation, hydrazone synthesis) that is impossible with 2-(3-nitrophenyl)benzo[d]imidazo[2,1-b]thiazole (CAS 79889-59-1), which lacks the aldehyde functionality . In published benzo[d]imidazo[2,1-b]thiazole library syntheses, 3-carbaldehydes are converted to chalcone conjugates with IC₅₀ values as low as 1.2–1.3 µM against MDA-MB-231 breast cancer cells [1] and to 3-arylaminopropenone conjugates that induce 40% mitochondrial membrane potential loss and 4-fold ROS increase in HeLa cells [2]. The unsubstituted analog (CAS 79889-59-1) has no comparable synthetic utility, effectively making the 3-carbaldehyde compound a non-substitutable building block for any lead-optimization campaign that requires the aldehyde functional handle.

Organic Synthesis Late-Stage Functionalization Library Design

Supply Chain Differentiation: Purity Tier, ISO Certification, and Quality Control Documentation

The target compound is available from specialized suppliers at certified purity levels of NLT 98% (≥98%), with full ISO-compliant quality control including NMR, HPLC, and GC analytical reports . Competing analogs such as the 4-nitro isomer (CAS 727652-18-8) and 4-bromo analog (CAS 127204-72-2) are listed at comparable purity claims (97–98%) but lack the same level of documented batch-specific QC certification from multiple independent distributors . The difference between 98% and 97% purity translates to a 1% impurity delta, which may represent a 33% reduction in total impurity burden when switching from a 97% to a 98% product—critical for reproducible biological assay outcomes.

Procurement Quality Assurance ISO-Certified Supply

High-Value Application Scenarios for 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Based on Structural Differentiation


Antitubercular Lead Optimization via Meta-Nitro SAR Exploration

Researchers pursuing pantothenate synthetase or DprE1 inhibitors in the benzo[d]imidazo[2,1-b]thiazole class should select the 3-nitro isomer to fully probe the meta-substitution pocket. SAR evidence from sulfonamide derivatives shows that 3-substituted aryl groups yield MIC values as low as 1.6 µg/mL against M. tuberculosis H37Rv, while 4-substituted analogs perform significantly worse (MIC >4 µg/mL) [1]. Using the 4-nitro isomer as a replacement risks missing active chemotypes and skewing hit-to-lead progression.

Targeted Covalent Inhibitor and PROTAC Design Exploiting the Aldehyde Warhead

The 3-carbaldehyde moiety serves as a reversible covalent warhead for targeting lysine or cysteine residues, or as a conjugation handle for PROTAC linker attachment. Published chalcone and propenone conjugates derived from 3-carbaldehyde benzo[d]imidazo[2,1-b]thiazoles achieve IC₅₀ values in the low micromolar range (1.2–1.3 µM) against breast cancer cells and induce apoptosis markers including mitochondrial depolarization and ROS elevation [2][3]. The aldehyde-free analog (CAS 79889-59-1) cannot participate in these transformations, making the 3-carbaldehyde compound the sole entry point for this chemistry.

Physicochemical Property Modulation with Reduced Ionization at Physiological pH

Medicinal chemistry teams optimizing ADME properties in the imidazo[2,1-b]thiazole series can leverage the higher predicted pKa of 5.36 ± 0.40 for the 3-nitrophenyl scaffold versus 3.02 ± 0.40 for the 4-fluorophenyl comparator . The higher pKa translates to a lower fraction ionized at pH 7.4, which may enhance passive permeability and reduce hERG liability. This differentiation is critical when selecting a starting scaffold for CNS-penetrant or orally bioavailable candidates.

Reproducible High-Throughput Screening with ISO-Certified Building Blocks

Core facilities and screening centers requiring batch-to-batch consistency should prioritize the 98% pure, ISO-certified 3-nitrophenyl-3-carbaldehyde compound. The ≥1% purity advantage over 97% alternatives represents a ≥33% reduction in total impurities, directly reducing the risk of false-positive or false-negative hits in high-throughput screening campaigns . Multi-vendor availability ensures supply chain redundancy.

Quote Request

Request a Quote for 2-(3-Nitrophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.